4-iodo-1-(2-methoxyethyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

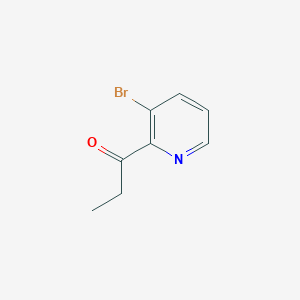

4-iodo-1-(2-methoxyethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C6H9IN2O and its molecular weight is 252.05 g/mol. The purity is usually 95.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-Iodo-1-(2-methoxyethyl)-1H-pyrazole and related compounds have been a focal point in synthetic organic chemistry due to their utility in various chemical transformations and potential biological activities. For instance, the room temperature ICl-induced dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles provides a selective route to substituted 1-acyl-4-iodo-1H-pyrazoles, showcasing the reactivity and functional group tolerance of these compounds in synthetic processes (J. Waldo, S. Mehta, R. Larock, 2008).

Antioxidant and Cytotoxic Activities

The synthesis and evaluation of lignin-related 2H,4H-dihydro-pyrano[2,3-c]pyrazoles and 1H,4H-dihydro-pyrano[2,3-c]pyrazoles, incorporating aromatic aldehydes obtained from lignin, have shown significant in vitro antioxidant and low cytotoxic activities. These findings suggest potential applications of such compounds in the treatment of free radical-related diseases or as food additives (Xiao-hui Yang et al., 2014).

Building Blocks for Chemical Libraries

Studies have demonstrated the versatility of 4-iodo-1H-pyrazoles in the Negishi palladium-catalyzed cross-coupling reactions, offering a pathway to synthesize diverse chemical entities. This highlights their role as valuable building blocks for the development of new chemical libraries, potentially leading to the discovery of novel therapeutic agents (Eloi P. Coutant, Y. Janin, 2014).

Antimicrobial Applications

The synthesis of pyrano[2,3-c]pyrazoles and their demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus highlight the potential of 4-iodo-pyrazole derivatives in the development of new antimicrobial agents. Such compounds could address the increasing need for novel therapies against resistant microbial strains (M. Parshad, V. Verma, Devinder Kumar, 2014).

Corrosion Inhibition

Research exploring the role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution provides insights into the industrial applications of these compounds. Their effective inhibition performance, even at elevated temperatures, suggests their potential utility in enhancing the durability and lifespan of metal structures in corrosive environments (H. Lgaz et al., 2020).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-1-(2-methoxyethyl)-1H-pyrazole involves the reaction of 2-methoxyethylhydrazine with 4-iodo-1H-pyrazole-3-carboxaldehyde, followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "2-methoxyethylhydrazine", "4-iodo-1H-pyrazole-3-carboxaldehyde", "Sodium borohydride", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-methoxyethylhydrazine (1.0 equiv) in methanol and add 4-iodo-1H-pyrazole-3-carboxaldehyde (1.0 equiv) to the solution. Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum.", "Step 3: Dissolve the solid in methanol and add sodium borohydride (1.5 equiv) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water and stirring for 30 minutes.", "Step 5: Extract the product with diethyl ether and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to yield the final product, 4-iodo-1-(2-methoxyethyl)-1H-pyrazole." ] } | |

CAS-Nummer |

1407429-97-3 |

Molekularformel |

C6H9IN2O |

Molekulargewicht |

252.05 g/mol |

IUPAC-Name |

4-iodo-1-(2-methoxyethyl)pyrazole |

InChI |

InChI=1S/C6H9IN2O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 |

InChI-Schlüssel |

TXNOAQSDMOFPHJ-UHFFFAOYSA-N |

Kanonische SMILES |

COCCN1C=C(C=N1)I |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.